1H-Benzimidazole-2-propanol, 5-bromo-

Description

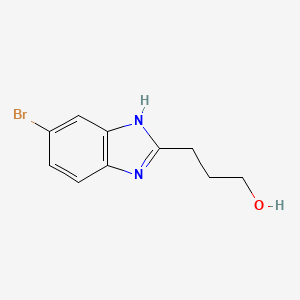

The compound 1H-Benzimidazole-2-propanol, 5-bromo- (systematic name: 2-(5-Bromo-2-propoxyphenyl)-1H-benzimidazole) is a benzimidazole derivative with a bromine substituent at the 5-position and a propoxyphenyl group at the 2-position of the heterocyclic ring. Its molecular formula is C₁₆H₁₅BrN₂O, with a molecular weight of 331.21 g/mol and a LogP value of 4.78, indicating high lipophilicity .

Properties

IUPAC Name |

3-(6-bromo-1H-benzimidazol-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-7-3-4-8-9(6-7)13-10(12-8)2-1-5-14/h3-4,6,14H,1-2,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKMGDNIDZUZSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400114 | |

| Record name | 1H-Benzimidazole-2-propanol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540516-31-2 | |

| Record name | 1H-Benzimidazole-2-propanol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 4-Bromo-1,2-Benzenediamine

The foundational step for synthesizing 5-bromo-1H-benzimidazole derivatives involves cyclizing 4-bromo-1,2-benzenediamine with carbonyl equivalents. A high-yield method (100%) employs trimethyl orthoformate and hydrochloric acid in dimethylformamide (DMF) at room temperature. Key steps include:

-

Dissolving 4-bromo-1,2-benzenediamine (16 mmol) in DMF (22 mL).

-

Adding trimethyl orthoformate (44 mL) and concentrated HCl (1.5 mL).

-

Stirring for 1 hour, followed by neutralization with NaHCO₃ and extraction with ethyl acetate.

This method avoids toxic reagents like cyanogen bromide, which is commonly used in traditional benzimidazole syntheses. Nuclear magnetic resonance (NMR) data confirm the product’s structure:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.33 (t, J = 8.8 Hz, 1H), 7.55 (dd, J = 7.6/40 Hz, 1H), 7.79 (d, J = 47.2 Hz, 1H), 8.26 (s, 1H).

Introduction of the 2-Propanol Side Chain

Nucleophilic Alkylation of Benzimidazole-2-Thione Intermediates

A scalable approach adapts methodologies from benzimidazole-2-thione syntheses. Reacting 5-bromo-1H-benzimidazole with carbon disulfide (CS₂) and propanol in polar aprotic solvents (e.g., 1,4-dioxane) yields 2-propanol derivatives via intermediate dithiocarbamate salts:

-

Reaction Setup :

-

Key Observations :

Table 1. Solvent and Nucleophile Effects on 2-Propanol Derivative Yields

| Entry | Nucleophile | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1 | n-Propanol | 23.3 | 34 |

| 2 | Methanol | 48.5 | 24 |

| 3 | Ethanol | 30.1 | 30 |

Aldehyde-Mediated Cyclization with Propanol Precursors

An alternative route involves condensing 4-bromo-1,2-benzenediamine with aldehyde derivatives bearing propanol groups. For example, 2-nitrobenzaldehyde has been used to synthesize nitro-substituted benzimidazoles under optimized conditions:

-

Procedure :

-

Challenges :

Bromination Strategies for Position-Specific Substitution

Direct Bromination Using Phosphorous Oxybromide

For late-stage bromination, phosphorous oxybromide (POBr₃) effectively introduces bromine at position 5 of pre-formed benzimidazoles:

-

Synthetic Steps :

-

Advantages :

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-propanol, 5-bromo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromine atom to other substituents, such as hydrogen or alkyl groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

Common Synthetic Routes

| Method | Description |

|---|---|

| Bromination | Reaction of benzimidazole with bromine in a solvent (e.g., acetic acid). |

| Cyclization | Involves cyclizing o-phenylenediamines with carbonyl di-imidazole. |

| Automated Processes | Large-scale production using optimized reaction conditions for industrial purposes. |

Chemistry

1H-Benzimidazole-2-propanol, 5-bromo- serves as a building block for synthesizing more complex benzimidazole derivatives, which are essential in developing new materials and pharmaceuticals. Its unique substitution pattern allows for the creation of various derivatives with tailored properties.

Biology

In biological contexts, this compound exhibits antimicrobial and antiviral activities. Studies have shown that it can inhibit certain enzymes or interfere with cellular processes, making it valuable in biological research .

Medicine

Benzimidazole derivatives are recognized for their potential therapeutic effects:

- Anticancer Agents : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Research indicates significant anti-inflammatory activity compared to standard treatments like indomethacin .

- Antihypertensive Properties : Certain compounds derived from this class have been explored for their ability to lower blood pressure.

Industry

In industrial applications, 1H-Benzimidazole-2-propanol, 5-bromo- is utilized in developing corrosion inhibitors and other industrial chemicals. Its stability and reactivity make it suitable for various formulations.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of 1H-benzimidazole compounds exhibited significant inhibitory effects against various bacterial strains, suggesting potential use in developing new antibiotics .

- Analgesic Properties : Research highlighted that specific benzimidazole derivatives showed notable analgesic effects comparable to standard analgesics like aspirin. For instance, compounds derived from this structure demonstrated a reduction in pain responses in animal models .

- Anti-inflammatory Effects : In another study, a series of benzimidazole derivatives were evaluated for their anti-inflammatory properties. The results indicated that several compounds significantly reduced edema compared to control groups .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-propanol, 5-bromo- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Implications and Limitations

While the provided evidence lacks direct biological or application data, structural comparisons highlight critical design considerations:

- Drug Design: The propoxyphenyl compound’s lipophilicity makes it a candidate for central nervous system (CNS) targets, whereas the thione’s polarity may favor solubility-dependent applications .

- Synthetic Challenges: The propoxyphenyl group necessitates multi-step synthesis, while the thione derivative’s simpler structure may streamline production.

Biological Activity

1H-Benzimidazole-2-propanol, 5-bromo- is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative studies with related compounds.

1H-Benzimidazole-2-propanol, 5-bromo- is characterized by its benzimidazole core structure, which is known for its diverse biological activities. The synthesis typically involves the bromination of benzimidazole derivatives. A common method includes the reaction of benzimidazole with bromine in solvents like acetic acid or chloroform under reflux conditions to achieve high yields and purity.

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Bromination | Reaction of benzimidazole with bromine in suitable solvents |

| Industrial Production | Large-scale bromination using automated reactors |

| Purification Techniques | Crystallization or chromatography for product refinement |

Biological Activity

1H-Benzimidazole-2-propanol, 5-bromo- exhibits significant antimicrobial , antiviral , and anticancer properties. Research indicates that derivatives of benzimidazole have shown promise in inhibiting various pathogens and cancer cell lines.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values indicating effective inhibition .

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against several cancer cell lines. For instance, derivatives have shown considerable activity against the MDA-MB-231 breast cancer cell line, suggesting potential applications in cancer therapy .

Table 2: Biological Activity Overview

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, Streptococcus faecalis | MIC values: 8 μg/mL (effective inhibition) |

| Anticancer | MDA-MB-231 (breast cancer cells) | Significant antiproliferative effects |

| Antiviral | Various viral strains (specific studies needed) | Potential inhibition observed |

The mechanism by which 1H-Benzimidazole-2-propanol, 5-bromo- exerts its biological effects involves interactions with specific molecular targets within cells. It may inhibit vital enzymes or disrupt cellular processes essential for pathogen survival or cancer cell proliferation. For example, the compound's structure allows it to interact with enzymes involved in nucleic acid synthesis or metabolic pathways critical to cellular growth.

Comparative Studies with Similar Compounds

1H-Benzimidazole derivatives have been compared to other related compounds to evaluate their relative efficacy and selectivity. For instance, 2-Bromo-1H-benzimidazole and Pyrimido[1,2-a]benzimidazoles share structural similarities but differ in biological activity profiles due to variations in substitution patterns.

Table 3: Comparison of Benzimidazole Derivatives

| Compound | Main Activity | Notable Differences |

|---|---|---|

| 1H-Benzimidazole-2-propanol, 5-bromo- | Antimicrobial, Anticancer | Unique substitution pattern enhances activity |

| 2-Bromo-1H-benzimidazole | Antifungal | Less effective against certain bacterial strains |

| Pyrimido[1,2-a]benzimidazoles | Antiviral | Broader spectrum but lower potency against specific cancers |

Case Studies

Recent studies have highlighted the effectiveness of 1H-Benzimidazole-2-propanol, 5-bromo- in various experimental settings:

- Anticancer Efficacy : In vitro studies demonstrated that the compound significantly reduced cell viability in the MDA-MB-231 breast cancer line at concentrations as low as 10 μg/mL.

- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were subjected to testing where the compound showed a clear zone of inhibition at concentrations starting from 4 μg/mL.

These findings underscore the compound's potential as a lead candidate for further development into therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for 5-bromo-1H-benzimidazole-2-propanol, and how can reaction conditions be controlled to enhance yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with bromination of the benzimidazole core followed by propanol substitution. Key considerations include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for introducing the propanol group.

- Temperature Control: Maintain 60–80°C during bromination to avoid side reactions like over-bromination .

- Catalysis: Use Lewis acids (e.g., AlCl₃) to improve regioselectivity for the 5-position bromination.

- Continuous Flow Chemistry: For scalability, adopt flow reactors to ensure consistent mixing and thermal regulation, improving reproducibility and yield .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing the structure of 5-bromo-1H-benzimidazole-2-propanol?

Methodological Answer:

- 1H/13C NMR: Use DMSO-d₆ as a solvent to observe proton environments. The coupling patterns of aromatic protons (δ 7.2–8.1 ppm) confirm bromine substitution at the 5-position .

- IR Spectroscopy: Detect O–H stretching (~3200 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) to verify propanol and bromine functionalities .

- X-ray Crystallography: Employ SHELX programs for structure refinement. Mercury software can visualize intermolecular interactions (e.g., hydrogen bonding between propanol groups) .

- HRMS: Confirm molecular mass (e.g., [M+H]+ at m/z 331.207) and isotopic patterns matching bromine .

Advanced: How can researchers resolve contradictions in biological activity data for 5-bromo-1H-benzimidazole derivatives across different studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

- Comparative SAR Studies: Systematically modify substituents (e.g., replacing bromine with chlorine) and test activity against consistent biological targets (e.g., fungal proteases). For example, 5-bromo derivatives show enhanced antifungal activity compared to 6-bromo analogs .

- Purity Validation: Use HPLC (≥95% purity) to rule out impurities affecting bioactivity.

- Meta-Analysis: Aggregate data from multiple studies using tools like Crystal Structure Databases (CSD) to identify trends in activity-structure correlations .

Advanced: What computational strategies are effective in predicting the reactivity and binding modes of 5-bromo-1H-benzimidazole-2-propanol with biological targets?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G* to predict electrophilic sites (e.g., bromine as a leaving group) and redox potentials .

- Molecular Docking: Use AutoDock Vina to simulate interactions with targets (e.g., cytochrome P450). The propanol group may form hydrogen bonds with active-site residues .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.